molecular formula C19H18ClN3O3 B2940094 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1421477-03-3

1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2940094
CAS RN: 1421477-03-3
M. Wt: 371.82
InChI Key: SOHLSXRYEDWHKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including ones structurally similar to 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, have been synthesized and evaluated for their biological activity. These compounds have been explored for their potential in treating various diseases due to their diverse biological effects. For instance, derivatives have shown significant antibacterial, antifungal, and antitubercular activities, highlighting their potential as antimicrobial agents (Bhoot, Khunt, & Parekh, 2011).

Molecular Docking and Antimicrobial Activity

Molecular docking studies have been employed to understand the interaction of similar compounds with bacterial proteins, providing insights into their mechanism of action as antimicrobial agents. These studies have revealed that certain substitutions on the compound can enhance its effectiveness against specific bacteria, indicating the importance of structural modification in designing more potent antimicrobial drugs (A. B. S. Khumar, M. R. Ezhilarasi, & B. Prabha, 2018).

Photochemical Reactions and Synthetic Applications

The photochemical behavior of 1,3,4-oxadiazoles, a core component of the compound , has been studied, showing the potential for novel photo-induced acylation reactions. These findings can open new avenues for synthetic chemistry, allowing for the development of innovative materials and pharmaceuticals (Tsuge, Oe, & Tashiro, 1973).

Anticancer and Antiangiogenic Effects

Research into structurally related compounds has demonstrated significant anticancer and antiangiogenic effects in vivo. These findings suggest the potential for such compounds to be developed into therapeutic agents that could inhibit tumor growth and suppress tumor-induced angiogenesis, a critical factor in cancer progression (Chandrappa et al., 2010).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-3-1-13(2-4-16)17(24)11-23-8-5-14(6-9-23)18-21-22-19(26-18)15-7-10-25-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLSXRYEDWHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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